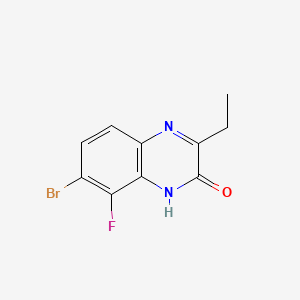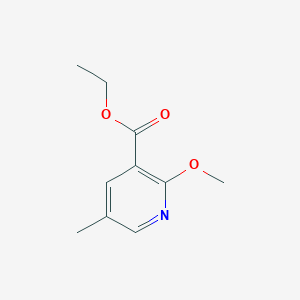
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroisoquinoline moiety, and a carbamate functional group
Métodos De Preparación
The synthesis of tert-Butyl (7-chloroisoquinolin-3-yl)carbamate typically involves the reaction of 7-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Synthetic Route
Reactants: 7-chloroisoquinoline, tert-butyl chloroformate, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: 7-chloroisoquinoline is dissolved in dichloromethane, followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for several hours until completion. The product is isolated by standard workup procedures, including extraction and purification by column chromatography.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also incorporate automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents and Conditions: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Products: Substituted carbamates or thiocarbamates.
-
Hydrolysis
Reagents and Conditions: Acidic or basic hydrolysis can cleave the carbamate group.
Products: 7-chloroisoquinoline and tert-butyl alcohol.
-
Oxidation and Reduction
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide can oxidize the chloroisoquinoline moiety, while reducing agents like sodium borohydride can reduce it.
Products: Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against certain diseases or conditions.
-
Industry
- Utilized in the development of new materials or chemical processes.
- Applied in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (7-chloroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparación Con Compuestos Similares
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
-
tert-Butyl carbamate
- Lacks the chloroisoquinoline moiety.
- Simpler structure with different reactivity and applications.
-
tert-Butyl (3-chloroisoquinolin-5-yl)carbamate
- Similar structure but with a different position of the chloro group.
- May exhibit different chemical and biological properties.
-
tert-Butyl (6-bromo-7-chloroisoquinolin-3-yl)carbamate
- Contains an additional bromo substituent.
- Potentially different reactivity and applications due to the presence of both chloro and bromo groups.
Propiedades
Fórmula molecular |
C14H15ClN2O2 |
|---|---|
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
tert-butyl N-(7-chloroisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
Clave InChI |
AMURFKSOMDKGDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


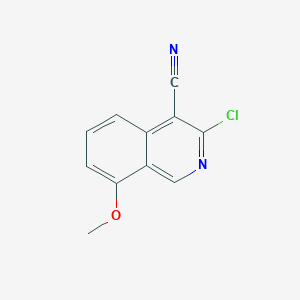

![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)

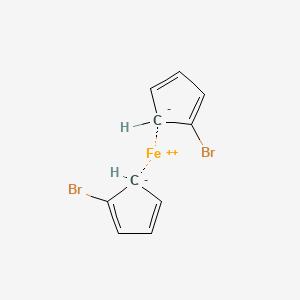
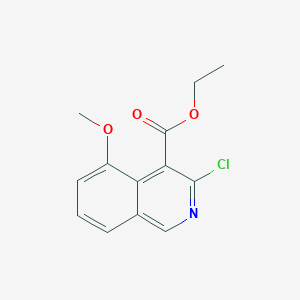

![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)

![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)

